
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O It is a derivative of pyridine and cyclopropanamine, characterized by the presence of a methoxy group at the 5-position of the pyridine ring
准备方法
The synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the cyclopropanation of a suitable pyridine derivative. This can be achieved through the reaction of a pyridine compound with a cyclopropane precursor under specific conditions. The methoxy group is introduced via methylation of the pyridine ring.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product’s formation. Common reagents include cyclopropane derivatives, methylating agents, and catalysts to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.
化学反应分析
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions result in the conversion of specific functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme activity, receptor binding, and cellular processes.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including catalysis and material modification.
作用机制
The mechanism of action of 1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Pathways Involved: The compound’s effects are mediated through various biochemical pathways, including those involved in neurotransmission, metabolism, and cell signaling. The exact pathways depend on the specific biological context and target molecules.
相似化合物的比较
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride and 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine share structural similarities with this compound
Uniqueness: The presence of the methoxy group at the 5-position of the pyridine ring and the specific cyclopropanamine structure confer unique chemical and biological properties to this compound. These properties distinguish it from other similar compounds and make it valuable for specific applications.
属性
分子式 |
C9H14Cl2N2O |
|---|---|
分子量 |
237.12 g/mol |
IUPAC 名称 |
1-(5-methoxypyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-7-2-3-8(11-6-7)9(10)4-5-9;;/h2-3,6H,4-5,10H2,1H3;2*1H |
InChI 键 |
FEHJSYAILXICDN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C(C=C1)C2(CC2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)
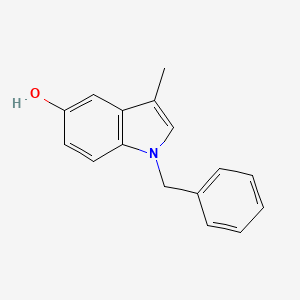
![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)
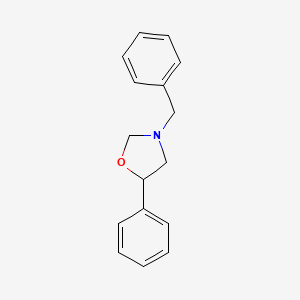
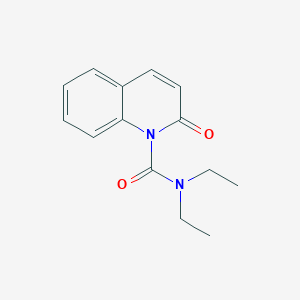

![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)

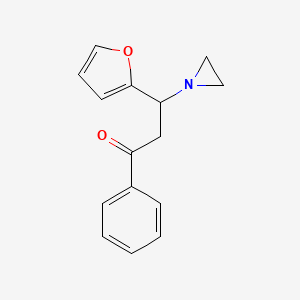
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)
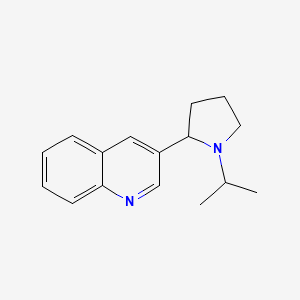
![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)
